molecular formula C18H20N2O5 B1443247 Boc-D-Tpi(For)-OH CAS No. 327603-49-6

Boc-D-Tpi(For)-OH

Cat. No. B1443247
M. Wt: 344.4 g/mol
InChI Key: AZIRJPZNFMYXIW-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Tpi(For)-OH is a chemical compound that belongs to the class of N-protected amino acids. It is also known as boc-nin-formyl-d-1,2,3,4-tetrahydronorharmane-3-carboxylic acid .


Synthesis Analysis

Boc-D-Tpi(For)-OH is used in peptide synthesis . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of Boc-D-Tpi(For)-OH is C18H20N2O5. Its molecular weight is 344.4 g/mol.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Boc-D-Tpi(For)-OH .


Physical And Chemical Properties Analysis

Boc-D-Tpi(For)-OH has a molecular weight of 344.362 and a LogP value of 2.49 . It has a flash point of 299.8±32.9 °C and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Synthesis of Novel Ionic Liquids

Research has demonstrated the synthesis of novel proline functionalized dipeptide imidazolium ionic liquids using a series of Boc-protected amino acids. These ionic liquids exhibit characteristics similar to conventional imidazolium ionic liquids, including improved thermal stability and lower melting temperatures, making them of interest for applications in green chemistry and catalysis (Chaubey, Patra, & Mishra, 2020).

Efficient Reagents for Protective Group Removal

Another study highlights the use of imidazole and trifluoroethanol as efficient and mild reagents for the destruction of excess di-tert-butyl dicarbonate (BOC2O), a compound closely related to Boc-D-Tpi(For)-OH, during the protection of NH or OH groups. This development facilitates the synthesis process in peptide chemistry by offering a more efficient method for removing excess protective groups (Basel & Hassner, 2001).

Pollution Control in Surface Waters

In environmental applications, the incorporation of oyster shell powder to a plasma technique for treating surface waters shows improved results in reducing organic pollutant concentration. This research does not directly mention Boc-D-Tpi(For)-OH but demonstrates the interdisciplinary nature of chemical research and its applications in environmental science (Njoyim-Tamungang et al., 2011).

Photocatalytic Activity for NOx Removal

A study on the fabrication of a 2D/2D heterostructure photocatalyst highlights the design and optimization of materials for environmental applications, such as NOx removal from the atmosphere. Although not directly related to Boc-D-Tpi(For)-OH, this research underscores the broad applications of chemical synthesis in addressing environmental issues (Zhu et al., 2019).

Advanced Functional Materials

Research into the inversion of dominant polarity in ambipolar polydiketopyrrolopyrrole with thermally removable groups demonstrates the potential for creating advanced materials with tunable electronic properties. This study, while not mentioning Boc-D-Tpi(For)-OH specifically, exemplifies the innovative applications of chemistry in developing new materials for electronic devices (Lee et al., 2012).

Safety And Hazards

Boc-D-Tpi(For)-OH is intended for research and development use only, under the supervision of a technically qualified individual . No known OSHA hazards have been identified .

Future Directions

Boc-D-Tpi(For)-OH is available for purchase in bulk quantities, suggesting its use in larger scale research or production .

properties

IUPAC Name

(3R)-9-formyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-18(2,3)25-17(24)19-9-15-12(8-14(19)16(22)23)11-6-4-5-7-13(11)20(15)10-21/h4-7,10,14H,8-9H2,1-3H3,(H,22,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIRJPZNFMYXIW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C3=CC=CC=C3N2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Tpi(For)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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